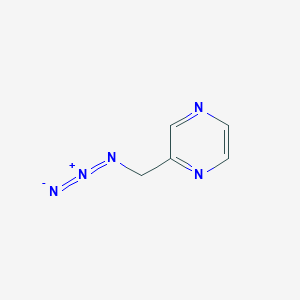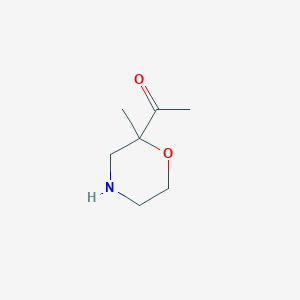
1-(2-Methylmorpholin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylmorpholin-2-yl)ethan-1-one is a chemical compound with a molecular formula of C7H13NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 2-position of the morpholine ring and an ethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methylmorpholin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(2-Methylmorpholin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or carboxylic acids.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methylmorpholin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 1-(2-Methylmorpholin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
類似化合物との比較
Similar Compounds
2-(2-Methylmorpholin-2-yl)ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
1-(2-Methylmorpholin-4-yl)ethan-1-one: This compound has a similar structure but with the methyl group at the 4-position of the morpholine ring.
Uniqueness
1-(2-Methylmorpholin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to its analogs .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(2-methylmorpholin-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(2)5-8-3-4-10-7/h8H,3-5H2,1-2H3 |
InChIキー |
WHFQEHJCNHYBHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CNCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


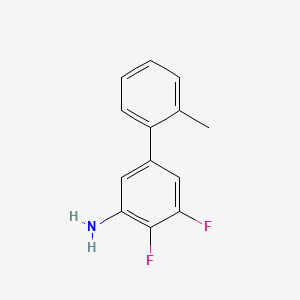
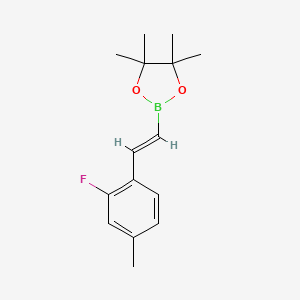

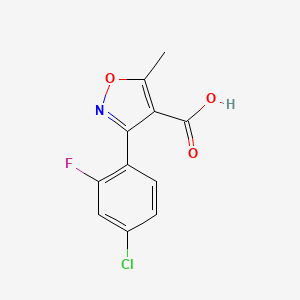
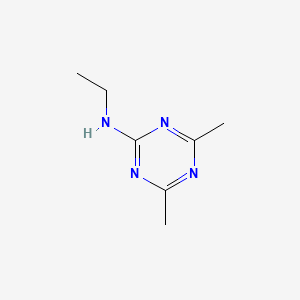
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
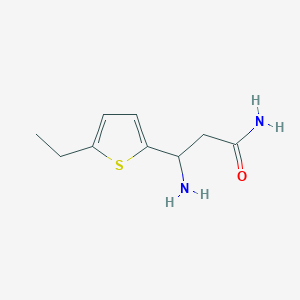
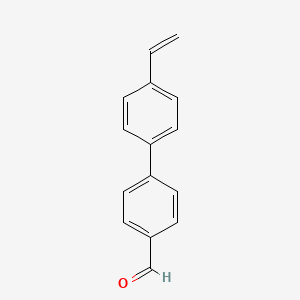

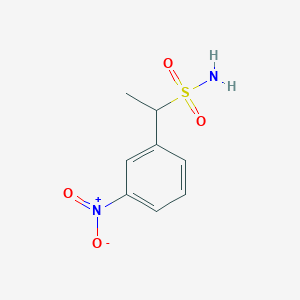
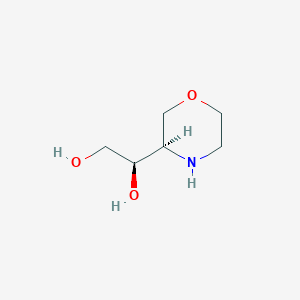
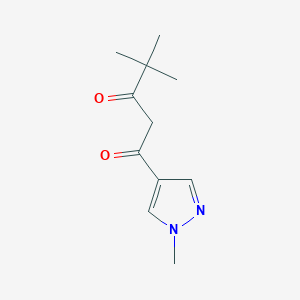
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
